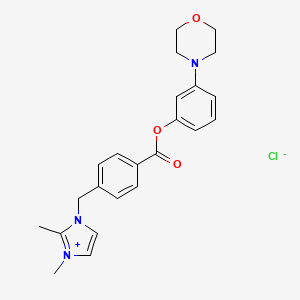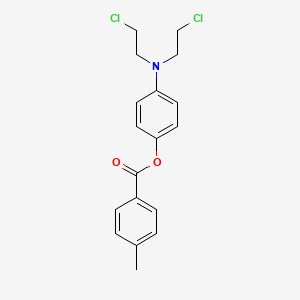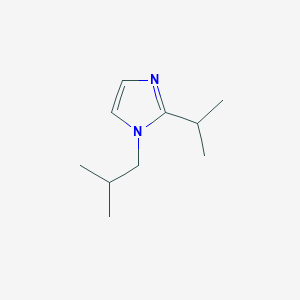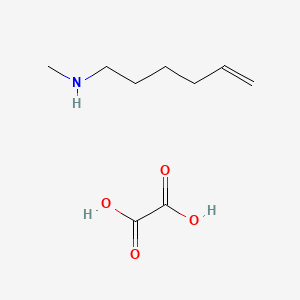![molecular formula C11H15N3 B12821067 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B12821067.png)
2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The structure of this compound consists of a benzimidazole ring attached to a butan-1-amine moiety, making it a versatile compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives. One common method is the condensation of o-phenylenediamine with butanoic acid under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often involve heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow processes to ensure high yield and purity. These methods may involve the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Applications De Recherche Scientifique
2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole: The parent compound of the benzimidazole family.
2-(1H-Benzimidazol-2-yl)ethanamine: A similar compound with a shorter alkyl chain.
2-(1H-Benzimidazol-2-yl)propanoic acid: A derivative with a carboxylic acid group instead of an amine.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine is unique due to its specific structure, which combines the benzimidazole ring with a butan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H15N3 |
|---|---|
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C11H15N3/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3,(H,13,14) |
Clé InChI |
UYXRTSHMHDMRJP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B12820984.png)

![1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820996.png)
![(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12821002.png)

![4-[2-(Iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B12821013.png)








